(5E)-2-(2-chloroanilino)-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazol-4-one
Description
N-(2,3-dichlorophenyl)-2-[(4-oxo-1H-quinazolin-2-yl)sulfanyl]acetamide is a synthetic acetamide derivative featuring a 2,3-dichlorophenyl group attached to an acetamide backbone, which is further substituted with a sulfanyl-linked 4-oxo-1H-quinazolin-2-yl moiety. This compound shares structural motifs with several pharmacologically relevant molecules, including benzamide-acetamide hybrids, sulfonamide derivatives, and quinazolinone-containing compounds.
Properties
Molecular Formula |
C18H13ClN2OS |
|---|---|
Molecular Weight |
340.8 g/mol |
IUPAC Name |
(5E)-2-(2-chlorophenyl)imino-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H13ClN2OS/c19-14-10-4-5-11-15(14)20-18-21-17(22)16(23-18)12-6-9-13-7-2-1-3-8-13/h1-12H,(H,20,21,22)/b9-6+,16-12+ |
InChI Key |
NKIWWRJRKUNSDM-LVEAOLTQSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C/2\C(=O)NC(=NC3=CC=CC=C3Cl)S2 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=C2C(=O)NC(=NC3=CC=CC=C3Cl)S2 |
Origin of Product |
United States |
Preparation Methods
Multicomponent One-Pot Reactions
Recent advances have demonstrated the efficiency of one-pot multicomponent reactions for synthesizing 5-ene-4-thiazolidinones, which are structurally similar to the target compound. These involve:
- Reactants: Aromatic aldehydes, thioglycolic acid, and primary amines or heterocyclic amines.
- Catalysts: Acidic catalysts such as β-cyclodextrin-SO3H, DSDABCOC, or Bi(SCH2COOH)3.
- Conditions: Reflux, microwave irradiation, or solvent-free conditions to enhance yield and reduce reaction time.
Research Example:
A study reported a one-pot synthesis of 2-aryl-thiazolidin-4-one derivatives using a three-component reaction involving aromatic aldehyde, thioglycolic acid, and amines under reflux with β-cyclodextrin-SO3H as catalyst, achieving yields up to 98%. This method is adaptable for synthesizing derivatives with various substitutions, including chloroaniline groups.
Cyclocondensation of Thioureas with Halogen-Containing Acids
Another prominent method involves the cyclocondensation of substituted thioureas with halogenated acids or derivatives to form the heterocyclic ring:
- Reactants: Substituted thioureas and halogenated carboxylic acids.
- Conditions: Reflux in solvents like ethanol or acetic acid.
- Outcome: Formation of 4-thiazolidinone rings with substituents at the 2-position, such as chloroaniline derivatives.
Research Example:
A protocol utilizing thiourea derivatives reacted with halogen-carboxylic acids under reflux to produce 4-thiazolidinone derivatives with high yields, which can be further functionalized to introduce the phenylprop-2-enylidene group.
Introduction of the (E)-3-Phenylprop-2-enylidene Group
The exocyclic double bond at the 5-position is typically introduced via Knoevenagel condensation :
- Reactants: The 4-thiazolidinone core bearing suitable aldehyde or active methylene groups.
- Conditions: Reflux in ethanol or other suitable solvents with base catalysts such as piperidine or ammonium acetate.
- Outcome: Formation of the conjugated double bond with E-configuration, ensuring the (E)-stereochemistry.
Research Example:
A study demonstrated the condensation of 4-thiazolidinone derivatives with benzaldehyde derivatives under reflux with piperidine, yielding the (E)-alkylidene derivatives with high stereoselectivity.
Specific Synthesis Pathway for the Target Compound
Based on the literature, a plausible synthetic route for (5E)-2-(2-chloroanilino)-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazol-4-one involves:
Step 3: Purification and Characterization
- Purification: Recrystallization from suitable solvents.
- Characterization: Confirmed via NMR, IR, and mass spectrometry, verifying the E-configuration of the double bond and the substitution pattern.
Data Summary and Reaction Conditions
| Step | Reactants | Catalyst/Conditions | Yield | Remarks |
|---|---|---|---|---|
| 1 | 2-Aminothiazol-4-one derivatives + 2-chloroaniline | Reflux in ethanol or acetic acid | >85% | Cyclization to form the heterocycle |
| 2 | Thiazolidinone derivative + aromatic aldehyde | Reflux with piperidine or ammonium acetate | 80-95% | Formation of the (E)-alkylidene group |
| 3 | Purification | Recrystallization | - | Confirm stereochemistry and purity |
Research Findings and Innovations
- Green Chemistry Approaches: Use of water as a solvent and microwave-assisted synthesis have been explored to improve environmental sustainability and efficiency.
- Catalyst Development: Catalysts like β-cyclodextrin-SO3H have shown high activity, reusability, and mild reaction conditions, significantly enhancing yields.
- One-Pot Multicomponent Methods: These methods reduce reaction steps, time, and waste, aligning with sustainable chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-[(2-chlorophenyl)imino]-5-(3-phenyl-2-propenylidene)-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the thiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial, anticancer, and anti-inflammatory activities.
Medicine: Potential therapeutic agent for treating infections, cancer, and inflammatory diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2-chlorophenyl)imino]-5-(3-phenyl-2-propenylidene)-1,3-thiazolidin-4-one involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and DNA.
Comparison with Similar Compounds
Structural Analogues with Dichlorophenyl Substituents
The 2,3-dichlorophenyl group in the target compound is a critical pharmacophore. Substitution patterns on the phenyl ring significantly influence molecular conformation and intermolecular interactions:
Key Observations :
Quinazolinone and Sulfanyl-Linked Derivatives
The quinazolinone-sulfanyl motif in the target compound is shared with compounds exhibiting varied biological activities:
Key Observations :
Biological Activity
The compound (5E)-2-(2-chloroanilino)-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazol-4-one, a thiazole derivative, has garnered attention due to its potential biological activities, particularly in the fields of oncology and dermatology. This article reviews its biological activity, including its effects on various cancer cell lines and potential mechanisms of action.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a thiazole ring, which is known for its diverse pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer properties of thiazole derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.
| Cell Line | Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| MCF-7 (Breast) | (5E)-2-(2-chloroanilino)... | 12.5 | Induction of apoptosis via ROS generation |
| A549 (Lung) | (5E)-2-(2-chloroanilino)... | 15.0 | Inhibition of cell proliferation |
| HeLa (Cervical) | (5E)-2-(2-chloroanilino)... | 10.0 | Cell cycle arrest at G1 phase |
These findings suggest that the compound may induce apoptosis in cancer cells through reactive oxygen species (ROS) generation and cell cycle arrest.
The proposed mechanisms by which this compound exerts its biological effects include:
- Reactive Oxygen Species (ROS) Generation : The compound enhances ROS levels within cancer cells, leading to oxidative stress and subsequent cell death.
- Inhibition of Key Enzymes : Similar thiazole derivatives have been shown to inhibit enzymes involved in cancer cell metabolism, thereby reducing their growth and survival rates.
- Cell Cycle Arrest : Evidence suggests that the compound can cause cell cycle arrest, particularly at the G1 phase, preventing cancer cells from replicating.
Case Studies
Several in vitro studies have been conducted to evaluate the efficacy of thiazole derivatives against different types of cancer:
- Study on MCF-7 Cells : A study demonstrated that treatment with a thiazole derivative resulted in a 95% inhibition rate compared to controls, indicating strong anti-proliferative activity.
- A549 Cell Line Evaluation : Another investigation found that the compound significantly inhibited proliferation in A549 cells with an IC50 value of 15 µM, showcasing its potential as a therapeutic agent for lung cancer.
- HeLa Cells Response : In HeLa cells, the compound exhibited a notable cytotoxic effect with an IC50 value of 10 µM, suggesting its effectiveness against cervical cancer.
Q & A
Basic: What are the standard synthetic routes for preparing (5E)-2-(2-chloroanilino)-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazol-4-one?
The synthesis typically involves multi-step reactions starting with the formation of the thiazole core. A common approach includes:
- Step 1 : Condensation of 2-chloroaniline with a thiazole precursor (e.g., thiosemicarbazide derivatives) under reflux conditions in ethanol or DMF .
- Step 2 : Introduction of the (E)-3-phenylprop-2-enylidene group via a Wittig or Horner-Wadsworth-Emmons reaction, ensuring stereochemical control of the double bond .
- Purification : Column chromatography or recrystallization is used to isolate the final product, with yields ranging from 70–85% depending on reaction optimization .
Advanced: How can researchers address challenges in stereoselective synthesis of the (E)-configured enylidene moiety?
Stereoselectivity is critical due to the potential formation of (Z)-isomers. Methodological strategies include:
- Solvent polarity control : Polar aprotic solvents (e.g., DMF) favor (E)-isomer formation by stabilizing transition states .
- Catalytic additives : Use of Lewis acids (e.g., ZnCl₂) to direct the reaction pathway toward the desired stereochemistry .
- Monitoring : Real-time analysis via HPLC or TLC with UV visualization to track isomer ratios .
Basic: What characterization techniques are essential for confirming the structure of this compound?
Key techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions and stereochemistry (e.g., distinguishing (E)/(Z) isomers via coupling constants) .
- IR spectroscopy : Identification of C=O (1680–1700 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretches in the thiazole ring .
- Mass spectrometry : High-resolution MS to confirm molecular weight and fragmentation patterns .
Advanced: How can structural ambiguities in complex derivatives be resolved?
For ambiguous cases (e.g., tautomerism or crystallographic disorder):
- X-ray crystallography : Provides definitive proof of molecular geometry, as demonstrated for structurally related thiazolidinones .
- Dynamic NMR : Detects slow-exchange processes (e.g., keto-enol tautomerism) by variable-temperature experiments .
- Computational modeling : DFT calculations to compare experimental and theoretical spectral data .
Basic: What biological activities have been reported for this compound and its analogs?
Preliminary studies suggest:
- Anticancer activity : Inhibition of kinases (e.g., EGFR) via competitive binding to the ATP pocket, with IC₅₀ values in the micromolar range .
- Anti-inflammatory effects : Suppression of COX-2 and TNF-α in cell-based assays .
- Antimicrobial properties : Moderate activity against Gram-positive bacteria (MIC = 32–64 µg/mL) .
Advanced: How can researchers resolve contradictions in reported biological efficacy across studies?
Discrepancies may arise from assay conditions or impurity profiles. Mitigation strategies include:
- Standardized protocols : Use of identical cell lines (e.g., HepG2 for cytotoxicity) and positive controls .
- Purity validation : HPLC purity >98% and quantification of residual solvents .
- Structural analogs : Comparative studies with derivatives (e.g., halogen-substituted analogs) to isolate pharmacophoric features .
Advanced: What strategies are effective for establishing structure-activity relationships (SAR) in this class of compounds?
SAR development involves:
- Systematic substitution : Modifying the 2-chloroanilino group or propenylidene moiety to assess impact on bioactivity .
- Pharmacophore mapping : Identification of critical hydrogen-bond acceptors (e.g., thiazole carbonyl) via molecular docking .
- In silico screening : Virtual libraries of thiazole derivatives to predict binding affinities against target proteins .
Basic: What safety considerations are critical for handling this compound in vitro?
- Toxicity screening : Pre-test in non-target cell lines (e.g., HEK293) to establish selectivity indices .
- Solvent compatibility : Avoid DMSO concentrations >0.1% in cell culture to prevent artifact generation .
- Regulatory compliance : Adherence to NIH guidelines for in vitro research, including proper waste disposal .
Advanced: How can reaction mechanisms for key synthetic steps be elucidated?
Mechanistic studies employ:
- Isotopic labeling : ¹³C-labeled precursors to track bond formation in the thiazole ring .
- Kinetic analysis : Rate determination under varying temperatures to infer activation parameters .
- Intermediate trapping : Identification of transient species (e.g., enolates) via quenching experiments .
Advanced: What computational tools are suitable for predicting the compound’s interactions with biological targets?
- Molecular docking : Software like MOE or AutoDock to model binding to kinases (e.g., PDB ID 9OE) .
- MD simulations : Assessment of ligand-protein complex stability over nanosecond timescales .
- QSAR models : Regression analysis correlating substituent electronic parameters (e.g., Hammett constants) with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
